molecular formula C14H16Cl2N2OS B5071334 2-(2,4-Dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole

2-(2,4-Dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole

Cat. No.: B5071334
M. Wt: 331.3 g/mol
InChI Key: DWXXYRLDXSXGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring substituted with a 2,4-dichlorophenyl group and a hexylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2-(2,4-dichlorophenyl)-1,3,4-oxadiazole-5-thiol. This intermediate is then alkylated with hexyl bromide under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance reaction efficiency and yield by improving mass transfer and controlling reaction conditions more precisely .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the sulfur atom yields sulfoxides or sulfones.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-5-thiol
  • 2-(2,4-Dichlorophenyl)-5-methyl-1,3,4-oxadiazole

Uniqueness

2-(2,4-Dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole is unique due to the presence of the hexylsulfanyl group, which imparts distinct physicochemical properties and potential biological activities. This differentiates it from other similar oxadiazole derivatives that may lack the hexylsulfanyl group or have different substituents .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-hexylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2OS/c1-2-3-4-5-8-20-14-18-17-13(19-14)11-7-6-10(15)9-12(11)16/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXXYRLDXSXGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.